4-methyl-1,3-thiazole-2-carbothioamide
CAS No.: 117884-17-0
Cat. No.: VC0038596
Molecular Formula: C5H6N2S2
Molecular Weight: 158.237
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 117884-17-0 |
|---|---|
| Molecular Formula | C5H6N2S2 |
| Molecular Weight | 158.237 |
| IUPAC Name | 4-methyl-1,3-thiazole-2-carbothioamide |
| Standard InChI | InChI=1S/C5H6N2S2/c1-3-2-9-5(7-3)4(6)8/h2H,1H3,(H2,6,8) |
| Standard InChI Key | WSUKBNOSXBBRRI-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)C(=S)N |
Introduction
Chemical Properties and Structure
4-Methyl-1,3-thiazole-2-carbothioamide (CAS No. 117884-17-0) is characterized by its heterocyclic thiazole core with specific functional group modifications. The compound has a molecular formula of C5H6N2S2 and a molecular weight of 158.237 g/mol. Its structure consists of a five-membered thiazole ring containing a nitrogen and a sulfur atom, with a methyl group at the 4-position and a carbothioamide (thioamide) group at the 2-position. This arrangement provides multiple sites for potential hydrogen bonding and other intermolecular interactions that influence its biochemical behavior.
The chemical identification parameters provide a comprehensive characterization of the compound, as detailed in Table 1.
| Parameter | Value |
|---|---|
| IUPAC Name | 4-methyl-1,3-thiazole-2-carbothioamide |
| CAS No. | 117884-17-0 |
| Molecular Formula | C5H6N2S2 |
| Molecular Weight | 158.237 g/mol |
| Standard InChI | InChI=1S/C5H6N2S2/c1-3-2-9-5(7-3)4(6)8/h2H,1H3,(H2,6,8) |
| Standard InChIKey | WSUKBNOSXBBRRI-UHFFFAOYSA-N |
| SMILES Notation | CC1=CSC(=N1)C(=S)N |
| Synonym | 2-Thiazolecarboxamide, 4-methylthio- (6CI) |
| PubChem Compound ID | 83386951 |
The thiazole ring plays a crucial role in the compound's reactivity and biological properties. The presence of both nitrogen and sulfur atoms within the heterocyclic structure provides multiple sites for coordination with biomolecular targets, including enzymes and receptors. Additionally, the carbothioamide group introduces a thioamide functionality that can participate in hydrogen bonding and serve as a potential site for further structural modifications.
Biological Activities
Antimicrobial Properties
The thiazole scaffold, including derivatives similar to 4-methyl-1,3-thiazole-2-carbothioamide, has demonstrated significant antimicrobial potential, particularly against fungal pathogens. While specific antimicrobial data for 4-methyl-1,3-thiazole-2-carbothioamide itself is limited in the provided search results, the activity profile of structurally related thiazole compounds provides valuable insights into its potential properties.
Thiazole derivatives have shown promising activity against various Candida species, which are common opportunistic fungal pathogens. For instance, certain 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives exhibited strong inhibitory effects against Candida albicans, with minimum inhibitory concentration (MIC) values significantly lower than the reference antifungal drug fluconazole . The mechanism appears to involve inhibition of fungal lanosterol C14α-demethylase, a critical enzyme in ergosterol biosynthesis that is essential for fungal cell membrane integrity .
The structure-activity relationships observed in related compounds suggest that the presence of a thioamide or hydrazone linkage at the C2 position of the thiazole ring significantly enhances antimicrobial potency. This observation is particularly relevant for 4-methyl-1,3-thiazole-2-carbothioamide, which features a carbothioamide group at the C2 position . Additionally, increased lipophilicity correlated with improved antifungal activity, presumably by enhancing penetration through fungal cell membranes.
Anticancer Properties
4-Methyl-1,3-thiazole-2-carbothioamide and structurally related thiazole derivatives have shown considerable promise as potential anticancer agents. The anticancer activities of thiazole-based compounds are attributed to various mechanisms, including inhibition of matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins .
Research on related thiazole derivatives has demonstrated significant cytotoxic activity against various cancer cell lines, including liver carcinoma (HEPG2-1), colorectal adenocarcinoma (HCT-116), and other malignant cell types . Several novel thiazole derivatives exhibited IC50 values in the low micromolar range, comparable to established chemotherapeutic agents.
Medicinal Chemistry Applications
The versatility of 4-methyl-1,3-thiazole-2-carbothioamide and the thiazole scaffold in general opens up numerous applications in medicinal chemistry. Thiazole derivatives are widely recognized for their therapeutic potential, with applications extending beyond antimicrobial and anticancer activities to include anticonvulsant, antidiabetic, and other pharmacological properties.
The thiazole ring serves as a privileged structure in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to engage in multiple types of binding interactions with biological targets. The presence of both nitrogen and sulfur atoms within the heterocyclic structure provides multiple sites for coordination with biomolecular targets, including enzymes and receptors .
4-Methyl-1,3-thiazole-2-carbothioamide specifically offers opportunities for structural modification and optimization. The carbothioamide group can serve as a starting point for the synthesis of more complex derivatives through various chemical transformations. For example, it can be modified to introduce hydrazone linkages, which have been associated with enhanced antimicrobial activity in related compounds .
The compound's potential applications are further expanded by its structural similarities to known bioactive molecules. The thiazole ring is found in various natural products and approved drugs, including vitamin B1 (thiamine) and several antibiotics. This structural resemblance provides a rational basis for exploring 4-methyl-1,3-thiazole-2-carbothioamide as a lead compound for the development of novel therapeutic agents.
Similarly, for antimicrobial activity, particularly against Candida species, hydrazone linkages at the C2 position of the thiazole ring enhanced potency. Compounds featuring such structural elements demonstrated substantially lower minimum inhibitory concentration (MIC) values compared to reference antifungal drugs . The improved activity was attributed to increased lipophilicity, which enhances membrane penetration, as supported by calculated logP values.
The methyl substituent at the 4-position of the thiazole ring, as present in 4-methyl-1,3-thiazole-2-carbothioamide, can influence the electron density distribution within the heterocyclic system, potentially affecting interactions with biological targets. Additionally, the carbothioamide group provides opportunities for hydrogen bonding and can serve as a versatile site for further structural elaboration.
These structure-activity insights provide valuable guidance for the rational design and optimization of 4-methyl-1,3-thiazole-2-carbothioamide derivatives with enhanced biological activities and improved pharmacokinetic properties.
Analytical Characterization
The analytical characterization of 4-methyl-1,3-thiazole-2-carbothioamide and related thiazole derivatives typically involves a combination of spectroscopic and chromatographic techniques. These methods are essential for structure confirmation, purity determination, and physicochemical property assessment.
Spectroscopic characterization commonly includes:
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Infrared (IR) Spectroscopy: IR analysis provides information about functional groups present in the molecule. For thiazole derivatives, characteristic absorption bands corresponding to C=N stretching (typically around 1650-1600 cm⁻¹), C-S stretching, and N-H stretching from the carbothioamide group would be expected .
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR analyses are crucial for structure elucidation. For 4-methyl-1,3-thiazole-2-carbothioamide, ¹H-NMR would show signals for the methyl group protons and the thiazole ring proton, while ¹³C-NMR would confirm the carbon framework including the carbothioamide carbon .
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Mass Spectrometry (MS): MS provides molecular weight confirmation and fragmentation pattern analysis, which is valuable for structure verification. Electrospray ionization (ESI-MS) is commonly employed for the analysis of thiazole derivatives .
Chromatographic methods, particularly thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are used for monitoring reaction progress during synthesis and assessing compound purity. These techniques, combined with spectroscopic methods, ensure the accurate identification and characterization of 4-methyl-1,3-thiazole-2-carbothioamide and its derivatives .
Future Research Directions
Research on 4-methyl-1,3-thiazole-2-carbothioamide presents numerous promising avenues for future investigation. The compound's structural features and preliminary biological activities suggest several productive research directions that could expand its applications in medicinal chemistry and drug discovery.
One promising area involves structural modifications aimed at enhancing biological activities. The carbothioamide group offers opportunities for derivatization to create compounds with improved pharmacological profiles. For instance, introducing hydrazone linkages or other functional groups at strategic positions could enhance antimicrobial or anticancer potency . Additionally, exploring the effects of different substituents at the 4-position of the thiazole ring could provide insights into structure-activity relationships and guide optimization efforts.
Mechanistic studies represent another important research direction. Investigating the molecular mechanisms underlying the biological activities of 4-methyl-1,3-thiazole-2-carbothioamide would provide valuable information for rational drug design. This could involve target identification studies, molecular docking analyses, and in vitro enzyme inhibition assays to elucidate interactions with specific biological targets .
Development of improved synthetic methodologies also warrants attention. Exploring greener, more efficient synthetic routes, such as one-pot multicomponent reactions, could enhance the accessibility of 4-methyl-1,3-thiazole-2-carbothioamide and facilitate the preparation of diverse structural analogs for biological evaluation . Such methodological advances would support broader exploration of the compound's potential applications.
Finally, expanding biological evaluation to include a wider range of disease models and targets could uncover novel therapeutic applications. Given the diverse biological activities associated with thiazole derivatives, 4-methyl-1,3-thiazole-2-carbothioamide might show efficacy against pathogens beyond Candida species or tumor types beyond those already tested .
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